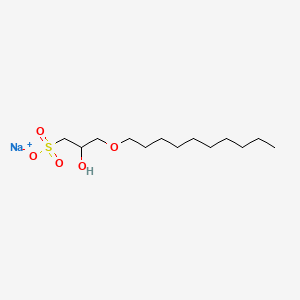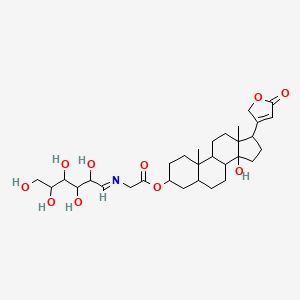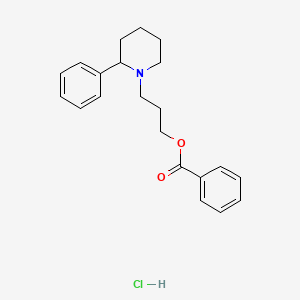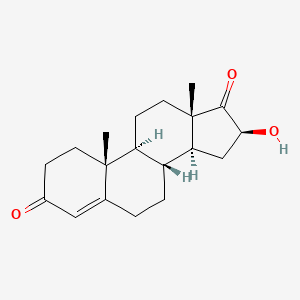
16-beta-HYDROXYANDROSTENEDIONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of 16-beta-HYDROXYANDROSTENEDIONE involves several synthetic routes and reaction conditions. One method includes the bromination of dehydroepiandrosterone (DHEA) at the C-16 position, followed by oxidation with chromium trioxide (CrO3) and treatment with p-toluenesulfonic acid . This method is used for radiometric determination of human placental aromatase activity . Industrial production methods often involve high-performance liquid chromatography (HPLC) coupled with coulometric detection for the determination of aromatization of 19-oxygenated this compound .
Análisis De Reacciones Químicas
16-beta-HYDROXYANDROSTENEDIONE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include chromium trioxide (CrO3) for oxidation and p-toluenesulfonic acid for substitution . Major products formed from these reactions include 16-beta-hydroxyestrone and estriol . The compound is also involved in the biosynthesis of other steroid hormones, such as testosterone and estrone .
Aplicaciones Científicas De Investigación
16-beta-HYDROXYANDROSTENEDIONE has several scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for the synthesis of various steroid hormones . In biology, it is studied for its role in the biosynthesis of estriol during pregnancy . In medicine, it is used in research related to hormone replacement therapy and the treatment of hormone-related disorders . In industry, it is used in the production of steroid-based pharmaceuticals .
Mecanismo De Acción
The mechanism of action of 16-beta-HYDROXYANDROSTENEDIONE involves its conversion into other steroid hormones, such as estriol, testosterone, and estrone . It acts as a precursor in the biochemical pathway that produces these hormones. The molecular targets and pathways involved include 17-beta-hydroxysteroid dehydrogenase and aromatase enzymes . These enzymes catalyze the conversion of this compound into its active forms, which then exert their effects on various tissues and organs .
Comparación Con Compuestos Similares
16-beta-HYDROXYANDROSTENEDIONE is similar to other steroid hormones, such as 11-beta-hydroxyandrostenedione and androstenedione . it is unique in its role as a metabolic intermediate in the biosynthesis of estriol during pregnancy . Other similar compounds include 16-alpha-hydroxyandrostenedione and 11-beta-hydroxyandrostenedione . These compounds share similar structures and functions but differ in their specific roles and pathways in steroid hormone biosynthesis .
Propiedades
Fórmula molecular |
C19H26O3 |
|---|---|
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
(8R,9S,10R,13S,14S,16S)-16-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H26O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(21)17(19)22/h9,13-16,21H,3-8,10H2,1-2H3/t13-,14+,15+,16+,18+,19+/m1/s1 |
Clave InChI |
SSBCZTXGVMMZOT-HKQXQEGQSA-N |
SMILES isomérico |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@@H](C4=O)O)C |
SMILES canónico |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CC(C4=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,4R)-N-[2-Chloro-1-[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyl-oxan-2-YL]propyl]-1-methyl-4-propyl-pyrrolidine-2-carboxamide](/img/structure/B13795714.png)

![Dimethyl [bis(methylsulfanyl)methyl]phosphonate](/img/structure/B13795737.png)
![Benzoic acid, 2-[(3-aminopropyl)amino]-](/img/structure/B13795743.png)
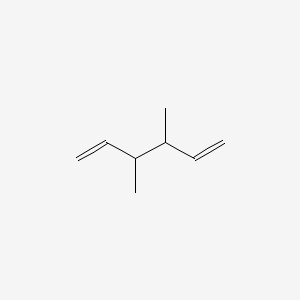

![(2S,5R,7R)-2,8,8-trimethyl-1-azatricyclo[3.2.1.02,7]octane](/img/structure/B13795757.png)
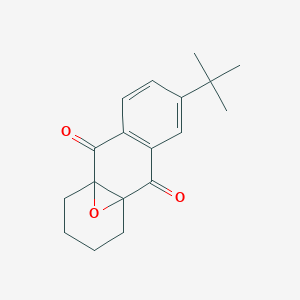

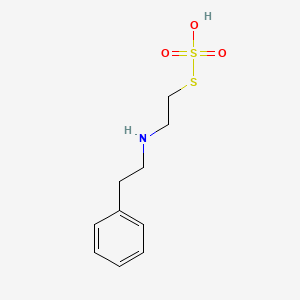
![[2,3-Dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate](/img/structure/B13795776.png)
